

# Midobrutinib: A Technical Guide for Autoimmune Disease Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Midobrutinib

Cat. No.: B15577780

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## Introduction

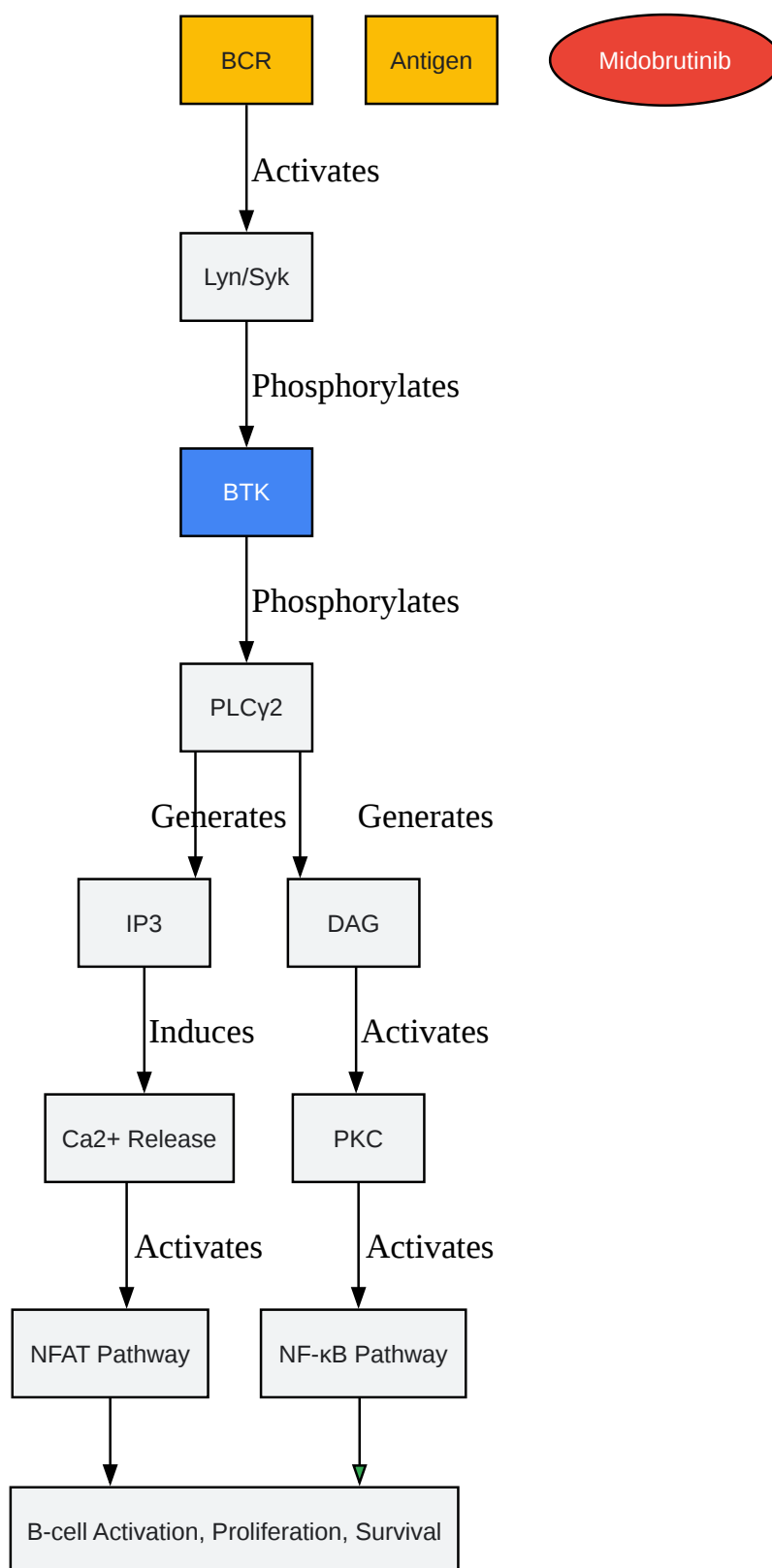
**Midobrutinib** (formerly AC0058) is a potent, selective, and irreversible small molecule inhibitor of Bruton's Tyrosine Kinase (BTK) under investigation for the treatment of B-cell-driven autoimmune diseases.[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival. Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune disorders, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of **midobrutinib**, including its mechanism of action, preclinical data, and available clinical trial information, to support further research and development in the field of autoimmune disease.

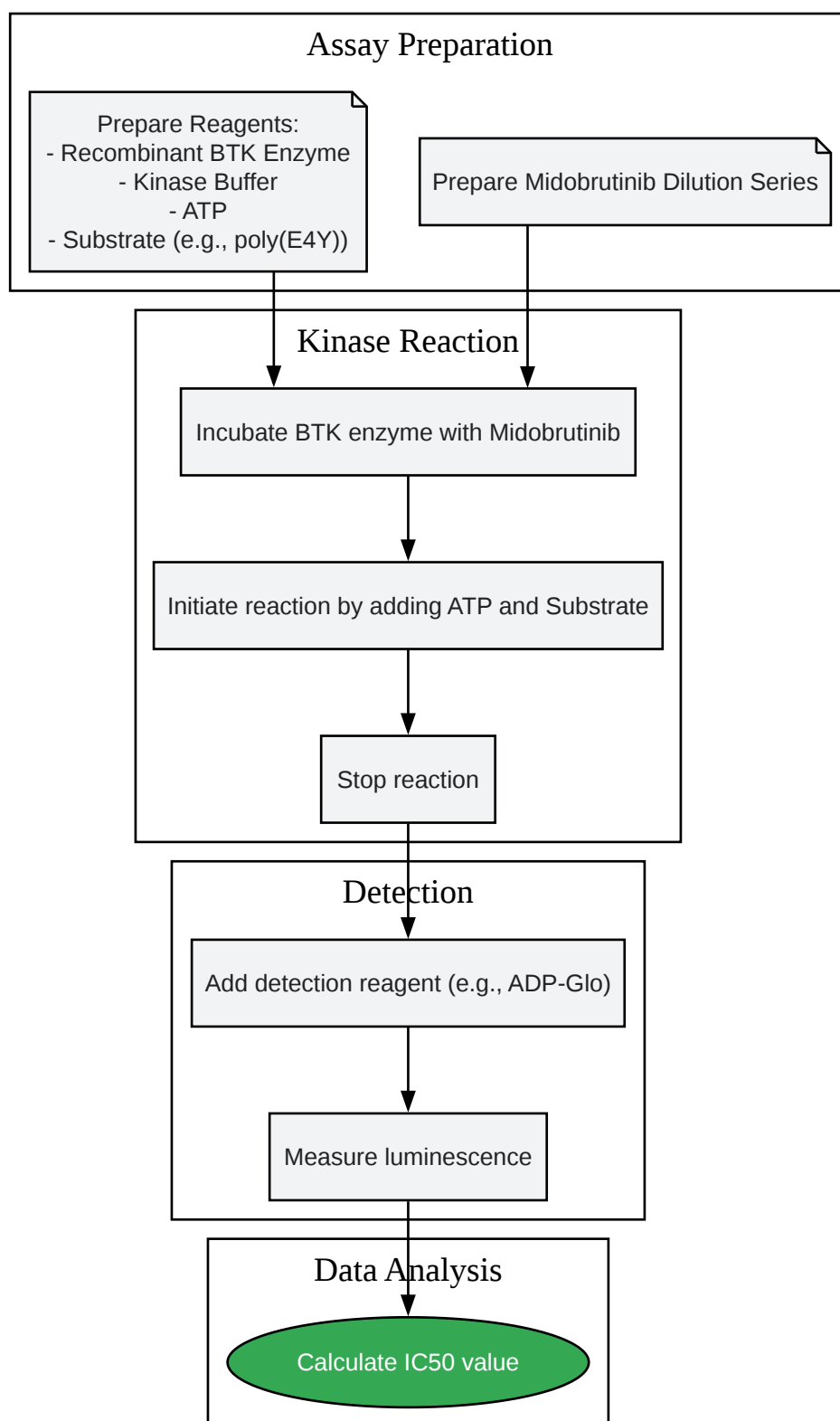
## Mechanism of Action

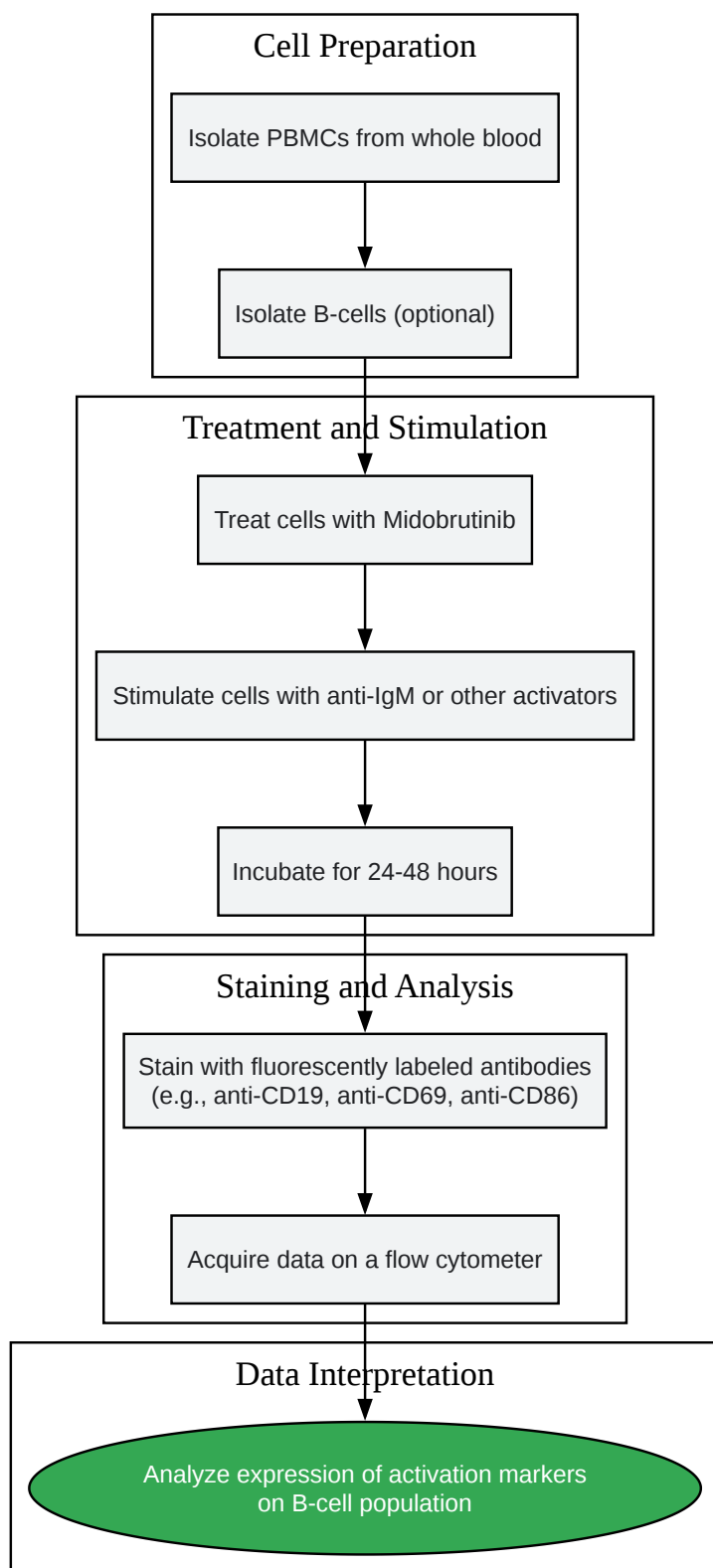
**Midobrutinib** is a covalent, irreversible BTK inhibitor. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of the BTK enzyme. This irreversible binding permanently disables the kinase activity of BTK, leading to the inhibition of downstream signaling pathways. By blocking BTK-mediated signaling, **midobrutinib** is designed to suppress the aberrant activation of B-cells and other immune cells that contribute to the pathology of autoimmune diseases.[1]

## B-Cell Receptor (BCR) Signaling Pathway

The binding of an antigen to the B-cell receptor initiates a signaling cascade that is crucial for B-cell activation. This pathway involves the sequential activation of several kinases, with BTK playing a central role. The inhibition of BTK by **midobrutinib** disrupts this cascade, preventing the activation of downstream effectors and ultimately suppressing B-cell proliferation and autoantibody production.







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## References

- 1. [aceatherapeutics.com](https://www.aceatherapeutics.com) [[aceatherapeutics.com](https://www.aceatherapeutics.com)]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)